(5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl N-(5,7-difluoro-1H-indol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2/c1-2-17-11(16)15-9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXOMYYYBGLVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=CC(=CC(=C2N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This has created interest among researchers to synthesize a variety of indole derivatives.
Pharmacological Activity of Indole Derivatives
In the realm of pharmaceutical research, indole derivatives shine as a crucial component in the synthesis of innovative drug candidates. Their unique molecular structure and carefully engineered properties allow researchers to explore new avenues for targeted therapies, addressing a spectrum of health conditions and improving patient outcomes.
Agrochemical Innovations
The agricultural sector also benefits from the exceptional qualities of indole derivatives. This compound serves as a valuable building block in the development of advanced crop protection agents, contributing to the creation of potent and selective pesticides.
Biological Activity
(5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C11H10F2N2O2 and a molecular weight of 240.21 g/mol, is part of the indole derivative family, which is known for various pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects .
Indole derivatives like this compound exhibit their biological activity through several mechanisms:
- Anticancer Activity : Indole derivatives have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of fluorine substituents enhances their interaction with biological targets, potentially increasing efficacy against specific cancer types .
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical in various inflammatory diseases .
- Antimicrobial Properties : The compound has been reported to possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents .
Pharmacological Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
- Antitumor Activity : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) and prostate cancer cells (PC3) during cytotoxicity assays .
- Anti-inflammatory Activity : The compound was evaluated for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in mouse splenocytes. Results indicated a dose-dependent reduction in cytokine production at concentrations as low as 10 µM .
- Antimicrobial Testing : In vitro studies confirmed that this compound exhibits notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
Case Study 1: Anticancer Evaluation
A recent study investigated the anticancer properties of this compound using xenograft models. Mice treated with this compound showed a significant reduction in tumor volume compared to control groups. Histopathological analysis indicated increased apoptosis in tumor tissues as evidenced by TUNEL staining .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Administration of this compound led to decreased swelling and joint destruction over a treatment period of four weeks. This was accompanied by lower levels of inflammatory markers in serum analyses .
Data Summary
Scientific Research Applications
Anticancer Activity
Indole derivatives are known for their potential in cancer therapy. (5,7-Difluoro-1H-indol-2-yl)-carbamic acid ethyl ester has been evaluated for its ability to inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits proliferation. Fluorine substituents enhance interaction with biological targets, which may increase efficacy against specific cancer types.
- Case Study : In a study using xenograft models, mice treated with this compound showed a significant reduction in tumor volume compared to control groups. Histopathological analysis indicated increased apoptosis in tumor tissues as evidenced by TUNEL staining.
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways:
- Mechanism of Action : It reduces the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical in various inflammatory diseases.
- Case Study : In a murine model of arthritis, administration of this compound led to decreased swelling and joint destruction over four weeks, accompanied by lower levels of inflammatory markers in serum analyses.
Antimicrobial Properties
The antimicrobial activity of this compound makes it a candidate for developing new antibiotics:
- Testing Results : In vitro studies confirmed that this compound exhibits notable activity against several bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
Agrochemical Innovations
The agricultural sector benefits from the unique properties of indole derivatives like this compound:
- Pesticide Development : It serves as a valuable building block in the creation of advanced crop protection agents, contributing to the development of potent and selective pesticides.
Summary of Biological Activities
| Activity Type | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis | Significant reduction in tumor volume in xenograft models |
| Anti-inflammatory | Modulates cytokine production | Decreased swelling and joint destruction in arthritis models |
| Antimicrobial | Inhibits bacterial growth | MIC values between 15 to 30 µg/mL against S. aureus and E. coli |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₁₀F₂N₂O₂ (calculated based on structural analogs)
- Molecular Weight : ~240.20 g/mol (estimated)
- CAS Registry: Not explicitly listed in the evidence, but structurally related compounds (e.g., 5,7-Difluoroindole-2-carboxylic acid ethyl ester, CAS 220679-10-7) highlight the importance of fluorine substitution .
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to indole-based carbamates and esters with modifications in substitution patterns, ester groups, and bioactivity (Table 1).
Table 1: Structural and Functional Comparisons
Research Findings and Implications
- Stability and Reactivity: The fluorine atoms in this compound may reduce ring electron density, slowing oxidative metabolism and improving pharmacokinetic profiles compared to non-fluorinated analogs .
- Activity Gaps : Unlike dimethylcarbamic esters, which show strong miotic and anti-curare activity, ethyl carbamates (e.g., the target compound) may require structural optimization (e.g., introduction of a basic side chain) to enhance pharmacological effects .
Preparation Methods
Synthesis of 5,7-Difluoroindole Core
The preparation of the 5,7-difluoroindole scaffold generally starts from fluorinated aromatic precursors. A common approach involves:
- Starting Material: 2,4-difluoroaniline or difluorobenzene derivatives.
- Key Step: Cyclization to form the indole ring, often via Fischer indole synthesis or palladium-catalyzed cyclization methods.
- Fluorine Introduction: Fluorine atoms are introduced early in the synthesis using selective fluorination reactions or by employing commercially available fluorinated precursors.
For example, a patent describing the preparation of difluorinated aromatic intermediates involves heating solutions of fluorinated compounds with triethyl orthoformate in acetic anhydride at elevated temperatures (~150°C) to obtain ethoxymethylene derivatives, which can be further transformed into fluorinated indole precursors.
Formation of the Carbamic Acid Ethyl Ester Group
The carbamic acid ethyl ester moiety is typically introduced by:
- Carbamate Formation: Reaction of the 2-aminoindole derivative with ethyl chloroformate or ethyl isocyanate to form the carbamate ester.
- Alternative Routes: Use of phosgene equivalents or carbamoylating agents in the presence of base to install the carbamate group.
This step requires careful control of reaction conditions to avoid side reactions, especially given the sensitivity of fluorinated aromatic systems.
Representative Synthetic Route
A plausible synthetic sequence based on literature and patents is:
This route emphasizes the use of fluorinated aromatic intermediates and careful cyclization steps to achieve the desired substitution pattern.
Research Findings and Optimization
Fluorination Effects
Medicinal Chemistry Optimization
- Substituted indole-2-carboxamides, including fluorinated variants, have been optimized for biological activity against targets such as Trypanosoma cruzi.
- Optimization efforts include balancing potency, solubility, and metabolic stability, with fluorine substitutions playing a key role in modulating these properties.
Data Table: Summary of Key Synthetic Parameters
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
